N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O7S and its molecular weight is 481.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
1,3‐Oxazolidine‐2‐one derivatives, including compounds with structural similarities to N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide, have been evaluated for their antimicrobial activity. Specifically, certain derivatives displayed significant antimicrobial activity against Gram-positive bacteria, notably Staphylococcus aureus. The mechanism of action was linked to cell membrane damage, as evidenced by intense staining with propidium iodide, indicating cell membrane compromise. These findings suggest potential applications in developing antimicrobial agents (Karaman et al., 2018).
Inhibition of VEGFR-2
Novel sulfonamides carrying the biologically active 3,4-dimethoxyphenyl moiety have shown efficacy as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors. Among the synthesized compounds, specific derivatives demonstrated higher activity than dasatinib, a known VEGFR-2 inhibitor, in inhibiting VEGFR-2. This suggests their potential in cancer therapy, particularly in targeting angiogenesis (Ghorab et al., 2016).
Neuroprotective Activities
The antioxidant and neuroprotective effects of certain plant extracts, which could be structurally related to the compound of interest, have been investigated against oxidative stress-induced neurotoxicity. These studies revealed significant antioxidant activity and potential neuroprotective effects, including the upregulation of neuronal markers and reduction in lactate dehydrogenase leakage and intracellular reactive oxygen species production. Such findings underscore the potential of these compounds in neuroprotective strategies (Ghaffari et al., 2014).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing oxadiazole moieties, structurally related to the compound , have demonstrated good antibacterial activities against rice bacterial leaf blight. Notably, specific derivatives outperformed commercial agents, suggesting their utility in agricultural applications to combat plant diseases (Shi et al., 2015).
Properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O7S/c1-30-17-8-7-16(11-18(17)31-2)33(28,29)25-9-10-32-19(25)13-24-21(27)20(26)23-12-14-3-5-15(22)6-4-14/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFCNZKMUIUBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.